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Get Quote

Quantitative Data on Ribociclib Potency

The table below summarizes the core inhibitory profile of ribociclib succinate from multiple technical

sources [1] [2] [3]:

Target
IC50 Value (Cell-Free
Assay)

Selectivity Note

CDK4 10 nM Highly specific; over 1,000-fold less potent against the cyclin
B/CDK1 complex.

CDK6 39 nM Highly specific; over 1,000-fold less potent against the cyclin
B/CDK1 complex.

For context, the table below compares ribociclib with other approved CDK4/6 inhibitors, highlighting

differences in potency and dosing [4] [5]:

Inhibitor CDK4 IC50 (nM) CDK6 IC50 (nM) Standard Dose (Schedule)

Ribociclib 10 39 600 mg once daily (21 days on/7 days off)

Palbociclib 11 15 125 mg once daily (21 days on/7 days off)
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Inhibitor CDK4 IC50 (nM) CDK6 IC50 (nM) Standard Dose (Schedule)

Abemaciclib 2 9.9 150 mg twice daily (continuous)

Key Experimental Protocols & Findings

The following details the methodology from pivotal preclinical studies demonstrating the efficacy of

ribociclib.

In Vitro Protocol (Neuroblastoma Cell Lines) [1] [2] [3]:

Cell Lines Used: A panel of 17 neuroblastoma cell lines, including BE2-C and IMR5.
Treatment: Cells were treated with Ribociclib across a four-log dose range (10 nM to 10,000
nM).
Assay for Growth Inhibition: Substrate adherent growth was measured to determine the half-

maximal inhibitory concentration (IC50). The mean IC50 across the 12 sensitive lines (defined
as IC50 < 1 μM) was 306 ± 68 nM.

Cell Cycle Analysis: Treatment of BE2-C and IMR5 cells resulted in a dose-dependent
accumulation of cells in the G0/G1 phase. The arrest became statistically significant at

concentrations of 100 nM (p=0.007) and 250 nM (p=0.01), respectively.

In Vivo Protocol (Mouse Xenograft Model) [1] [2] [3]:

Animal Model: CB17 immunodeficient mice bearing BE2-C, NB-1643, or EBC1 xenografts.
Dosing Regimen: Mice were treated once daily with Ribociclib at 200 mg/kg or a vehicle

control for 21 days.
Tolerability: The dosing was well-tolerated, with no observed weight loss or signs of toxicity.

Efficacy Outcome: Tumor growth was significantly delayed (p<0.0001) in mice with BE2-C
and NB-1643 xenografts during the 21-day treatment period.

Mechanism of Action Signaling Pathway

Ribociclib exerts its anti-cancer effect by specifically inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6),

which play a critical role in controlling cell cycle progression from the G1 phase to the S phase [4] [6]. The

following diagram illustrates this pathway and the point of inhibition by ribociclib.
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The diagram shows that by inhibiting CDK4/6, ribociclib prevents Rb phosphorylation, maintaining it in its

active, growth-suppressing state. This halts the cell cycle at the G1 phase, preventing cancer cell

proliferation [4] [6].

Key Considerations for Researchers

Salt Form: The data here is for ribociclib succinate (CAS 1374639-75-4), a salt form designed to
improve pharmaceutical properties. The active moiety is the ribociclib free base [6].

Managing Resistance: Research indicates that resistance to CDK4/6 inhibitors like ribociclib can
develop through mechanisms such as upregulation of alternative cell cycle regulators (e.g.,
PLK1, Aurora B). Targeting these pathways with additional inhibitors is a promising area of
investigation to overcome resistance [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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